1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
Description
Properties
IUPAC Name |
1-[[2-(2-fluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S.ClH/c15-10-3-1-2-4-11(10)17-14-16-9(8-21-14)7-18-12(19)5-6-13(18)20;/h1-4,8H,5-7H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGKMIIURWKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of 2-fluoroaniline with a thioamide under acidic conditions to form the thiazole ring.
Attachment of the Pyrrolidine-2,5-dione Moiety: The thiazole intermediate is then reacted with a pyrrolidine-2,5-dione derivative in the presence of a suitable base to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Structural Components and Reactivity
The compound contains three key moieties:
- 2-((2-Fluorophenyl)amino)thiazol-4-yl (thiazole core with fluorinated aromatic substitution)
- Pyrrolidine-2,5-dione (cyclic dicarboximide)
- Methyl linker between thiazole and pyrrolidine systems
Reactivity is governed by:
- Nucleophilic amino groups on the thiazole ring
- Electrophilic character of the pyrrolidine-2,5-dione carbonyl groups
- Acid sensitivity of the hydrochloride salt
Table 1: Key Reaction Steps and Conditions
Thiazole Core Assembly
The 2-aminothiazole moiety is synthesized via Hantzsch thiazole synthesis :
- Condensation of 2-fluoroaniline with thiourea
- Cyclization with α-bromoacetophenone derivative
Key side reaction: Formation of regioisomeric thiazoles (controlled by solvent polarity)
Pyrrolidine-2,5-dione Functionalization
- Methylation : Occurs selectively at the nitrogen due to:
- Coupling Reaction :
Table 2: Stability Under Various Conditions
Catalytic Optimization
Recent advances show improved yields using:
- Phase-transfer catalysts (TBAB) in methylation steps (yield ↑ 12%)
- Microwave-assisted fluorophenylamination (reaction time ↓ to 3 h)
- Flow chemistry for hydrochloride crystallization (purity ↑ to 99.8%)
Table 3: Spectroscopic Signatures
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. One study highlighted that certain thiazole-integrated pyrrolidin-2-one analogues displayed promising anticancer effects with IC50 values indicating effective growth inhibition across multiple cancer types, including breast and prostate cancers .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Thiazoles have been explored for their ability to combat multidrug-resistant pathogens. In particular, derivatives of thiazole have demonstrated effectiveness against resistant strains of Staphylococcus aureus, showcasing their potential as new antimicrobial candidates targeting resistant infections .
Synthesis and Development
The synthesis of 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the thiazole ring followed by functionalization to introduce the pyrrolidine moiety. Various synthetic approaches have been documented, emphasizing the versatility of the thiazole scaffold in creating novel therapeutic agents .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Anticancer Screening : A set of synthesized thiazole-pyrrolidine derivatives was evaluated for their cytotoxicity against human cancer cell lines. The results indicated that specific modifications on the thiazole ring significantly enhanced anticancer efficacy, leading to further investigations into structure-activity relationships (SAR) for optimized therapeutic profiles .
- Antimicrobial Efficacy : In a study focusing on antimicrobial activity, thiazole-based compounds were tested against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as effective treatments for resistant infections .
Mechanism of Action
The mechanism of action of 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes align with several analogs, as outlined below:
Thiazole-Based Fluorinated Derivatives
Key Differences :
- The target compound’s pyrrolidine-2,5-dione moiety distinguishes it from cephalosporin intermediates (carboxylic acid) and benzodiazepines (diazepine core). This group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier permeability compared to non-succinimide analogs.
- Unlike propiconazole (a triazole fungicide), the thiazole core in the target compound is less common in agrochemicals but prevalent in pharmaceuticals .
Fluorophenyl-Substituted Heterocycles
Key Insights :
- The ortho-fluorophenyl substitution in the target compound may influence receptor binding compared to para-substituted analogs, as steric and electronic effects vary with substitution patterns .
- The dual heterocyclic system (thiazole + pyrrolidine-2,5-dione) may broaden target selectivity compared to simpler fluorophenyl-piperazines.
Biological Activity
1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.
Structural Overview
The compound features a complex structure comprising:
- Thiazole ring : Known for its interactions with DNA and topoisomerase II.
- Pyrrolidine-2,5-dione moiety : Associated with various biological effects.
- Fluorophenyl group : Enhances the compound's chemical stability and bioactivity.
Target of Action
The compound is believed to exert its effects through multiple pathways due to the presence of both thiazole and pyrrolidine rings. Thiazole derivatives have been shown to induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
Research indicates that thiazole derivatives can influence several biochemical pathways, including:
- Enzyme inhibition : Interacting with key enzymes involved in cellular processes.
- Gene expression modulation : Affecting transcription factors and subsequent gene expression profiles.
Biological Activities
-
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . -
Cytotoxic Effects
The compound has been associated with cytotoxic activity against human tumor cell lines. Thiazole derivatives generally exhibit such effects by triggering apoptosis through DNA damage and oxidative stress mechanisms. -
Anti-inflammatory Properties
Initial findings indicate potential anti-inflammatory effects, which may be beneficial in treating various inflammatory diseases. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in conditions like arthritis .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of pyrrolidine derivatives, compounds similar to this compound demonstrated significant inhibition against E. coli and S. aureus. The study reported MIC values ranging from 4.69 to 22.9 µM for various derivatives, highlighting the potential application of this class of compounds in antimicrobial therapy .
Study 2: Cytotoxicity in Cancer Cells
Another research effort focused on the cytotoxic effects of thiazole-based compounds on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in a dose-dependent manner, with IC50 values suggesting potent activity against specific cancer types.
The biochemical properties of this compound are characterized by:
- Solubility : Slightly soluble in water; soluble in organic solvents.
- Stability : Exhibits stability under physiological conditions, making it suitable for further biological evaluations.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and salt formation (e.g., HCl protonation sites) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (383.9 g/mol) and detect impurities .
- HPLC : Quantify purity (>95%) using reverse-phase columns with UV detection at 254 nm .
How should researchers address discrepancies in reported biological activity data for this compound?
Q. Advanced
Variable control : Ensure consistent assay conditions (e.g., cell lines, incubation time) and compound purity .
Orthogonal assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) methods .
Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects on bioavailability) .
What strategies are recommended for scaling up synthesis while maintaining yield?
Q. Advanced
- Process intensification : Optimize heat/mass transfer using flow reactors for thiazole ring formation .
- Separation technologies : Implement membrane filtration or centrifugal partitioning chromatography to isolate intermediates .
- Kinetic studies : Use in-line FTIR to monitor reaction progress and adjust feed rates dynamically .
How does the hydrochloride salt form influence solubility and stability?
Q. Basic
- Solubility : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water .
- Stability : Characterize hygroscopicity via dynamic vapor sorption (DVS) and store under inert atmosphere (N₂) at -20°C to prevent degradation .
What mechanistic studies are advised to elucidate the compound’s reactivity?
Q. Advanced
- Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during pyrrolidine-dione formation .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced
Substituent variation : Synthesize analogs with modified fluorophenyl or thiazole groups to assess bioactivity .
3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .
Crystallography : Solve X-ray structures of target-bound derivatives to guide rational design .
What are the best practices for resolving conflicting spectral data (e.g., NMR shifts)?
Q. Advanced
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange .
- 2D techniques : Employ HSQC and HMBC to assign ambiguous peaks in crowded regions .
- Cross-lab validation : Compare data with independent synthetic batches or published spectra .
How can degradation pathways be identified and mitigated during storage?
Q. Basic
- Forced degradation studies : Expose the compound to heat, light, and humidity, then profile degradation products via LC-MS .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
